

# Technical Guide: 3-Ethynyl-6-methylpyridazine for Research and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethynyl-6-methylpyridazine**

Cat. No.: **B1338754**

[Get Quote](#)

An In-depth Overview of Commercial Availability, Purity, and Synthetic Strategy

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-Ethynyl-6-methylpyridazine** (CAS No. 77778-20-2), focusing on its commercial availability, typical purity levels, and likely synthetic methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery who are interested in utilizing this pyridazine derivative as a building block or scaffold in the design of novel molecules.

## Commercial Availability

**3-Ethynyl-6-methylpyridazine** is a specialized chemical intermediate available from a select number of fine chemical suppliers. Researchers can procure this compound in research-grade quantities, typically ranging from grams to multi-gram scales. For larger quantities, inquiries for custom synthesis are generally accommodated by the suppliers.

Below is a summary of known commercial suppliers and their typical offerings. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier                   | CAS Number | Typical Purity | Notes                                                                                                    |
|----------------------------|------------|----------------|----------------------------------------------------------------------------------------------------------|
| LGC Standards              | 77778-20-2 | Not specified  | Often supplied as a reference material. <a href="#">[1]</a>                                              |
| Ark Pharma Scientific Ltd. | 77778-20-2 | 95%            | Available in multi-gram quantities. <a href="#">[2]</a>                                                  |
| BLD Pharm                  | 77778-20-2 | Not specified  | Analytical data such as NMR, HPLC, LC-MS, and UPLC are often available upon request. <a href="#">[3]</a> |
| Hairui Chemical            | 77778-20-2 | 95%            | Listed as a pharmaceutical intermediate. <a href="#">[4]</a>                                             |
| Angene International Ltd.  | 77778-20-2 | Not specified  | Global supplier of research chemicals.                                                                   |

## Purity and Characterization

For research and drug development purposes, the purity of starting materials and intermediates is of paramount importance. Commercially available **3-Ethynyl-6-methylpyridazine** is typically supplied at a purity of 95% or higher.

### Table of Physicochemical Properties

| Property          | Value                                        | Reference           |
|-------------------|----------------------------------------------|---------------------|
| CAS Number        | 77778-20-2                                   | <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> | <a href="#">[5]</a> |
| Molecular Weight  | 118.14 g/mol                                 | <a href="#">[5]</a> |

Analytical characterization is crucial for confirming the identity and purity of the compound. Suppliers like BLD Pharm indicate the availability of comprehensive analytical data.[\[3\]](#)

Researchers should always request a Certificate of Analysis (CoA) upon purchase, which typically includes:

- $^1\text{H}$  NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity by separating the main compound from any non-volatile impurities.

## Experimental Protocols: Synthesis of 3-Ethynyl-6-methylpyridazine

While a specific, peer-reviewed synthesis for **3-Ethynyl-6-methylpyridazine** is not readily available in the literature, its structure strongly suggests a synthetic route via a Sonogashira cross-coupling reaction.<sup>[6][7]</sup> This powerful and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.<sup>[6]</sup>

The logical precursor for this synthesis would be 3-chloro-6-methylpyridazine (or the corresponding bromide or iodide) and a protected or unprotected acetylene source. A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step.<sup>[8][9]</sup>

Below is a representative, two-step experimental protocol adapted from a general procedure for the synthesis of similar ethynyl-substituted pyridazine derivatives.<sup>[10]</sup>

### Step 1: Sonogashira Coupling of 3-Chloro-6-methylpyridazine with Trimethylsilylacetylene

This step involves the palladium/copper-catalyzed cross-coupling of 3-chloro-6-methylpyridazine with (trimethylsilyl)acetylene.

Reagents and Materials:

- 3-Chloro-6-methylpyridazine

- (Trimethylsilyl)acetylene
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ )
- Copper(I) iodide ( $\text{CuI}$ )
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
- Inert gas atmosphere (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

- To a dry, three-necked flask under an inert atmosphere, add 3-chloro-6-methylpyridazine (1.0 eq),  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.02-0.05 eq), and  $\text{CuI}$  (0.04-0.10 eq).
- Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA, 2-3 eq).
- To this stirring suspension, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise via syringe.
- Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product, 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine.

- Purify the crude product by flash column chromatography on silica gel.

## Step 2: Deprotection of the Silyl Group

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

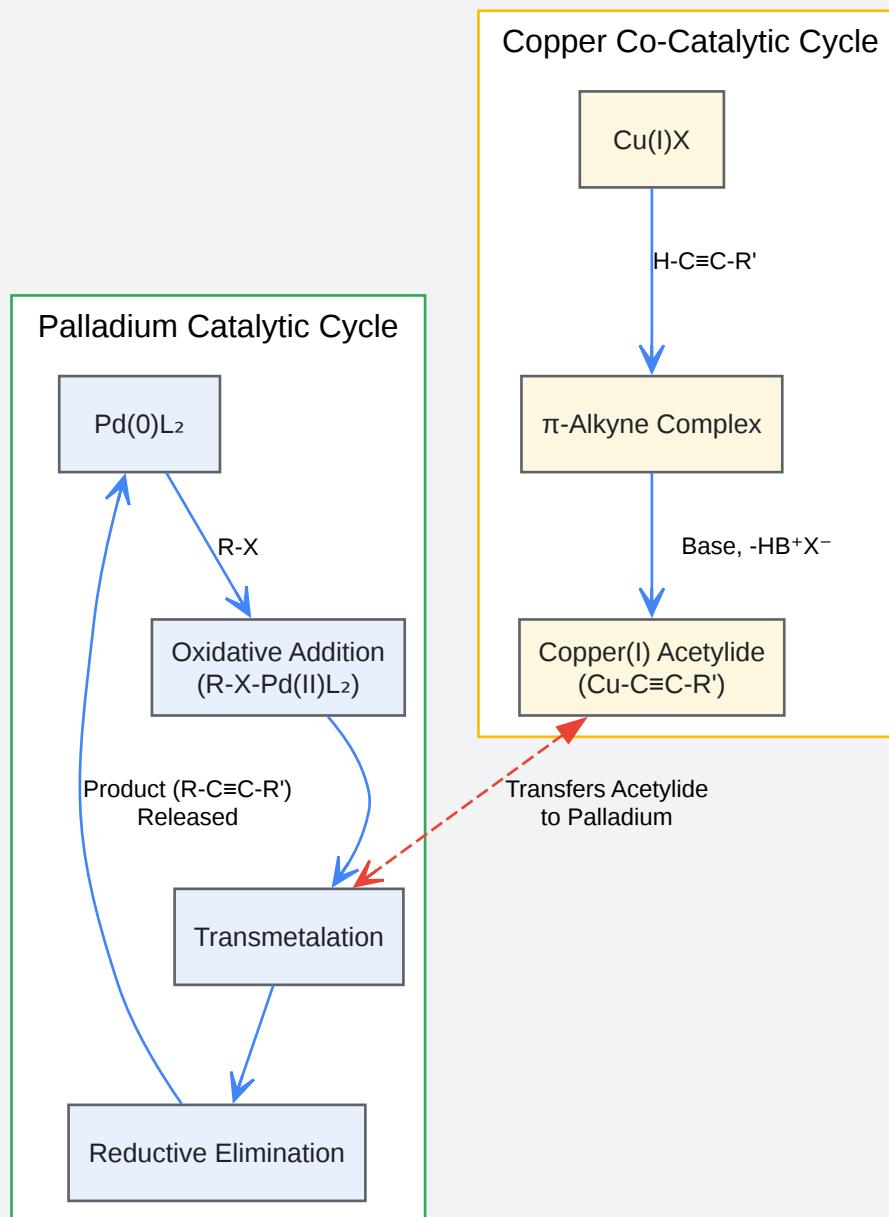
Reagents and Materials:

- 3-methyl-6-((trimethylsilyl)ethynyl)pyridazine (from Step 1)
- Deprotecting agent (e.g., Potassium carbonate in methanol, or Tetrabutylammonium fluoride (TBAF) in THF)
- Methanol or Tetrahydrofuran (THF)
- Standard laboratory glassware

Procedure (using Potassium Carbonate):

- Dissolve the purified silyl-protected intermediate (1.0 eq) in methanol.
- Add potassium carbonate ( $K_2CO_3$ , 2-3 eq) to the solution.
- Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
- Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl).
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the final product, **3-Ethynyl-6-methylpyridazine**.
- If necessary, the product can be further purified by recrystallization or a final flash column chromatography.

## Visualized Workflows and Mechanisms


To further aid in the understanding of the synthesis and application of **3-Ethynyl-6-methylpyridazine**, the following diagrams, generated using the DOT language, illustrate the key processes.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Ethynyl-6-methylpyridazine**.

## General Mechanism of Sonogashira Coupling

[Click to download full resolution via product page](#)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

## Potential Applications in Drug Discovery

Pyridazine and its derivatives are recognized as important heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[11]</sup> The pyridazine nucleus is considered a bioisostere of the phenyl ring but with improved physicochemical properties, such as reduced lipophilicity and enhanced hydrogen bonding capacity. These properties can be advantageous in optimizing drug candidates for better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

While specific biological data for **3-Ethynyl-6-methylpyridazine** is limited in public literature, its structural motifs suggest potential utility in several areas:

- Kinase Inhibition: The ethynyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of target proteins. Many kinase inhibitors incorporate similar heterocyclic cores.
- Scaffold for Library Synthesis: The terminal alkyne is a versatile functional group, readily participating in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to rapidly generate libraries of more complex molecules for high-throughput screening.
- Metabolic Stability: The pyridazine core is often introduced to modulate the metabolic stability of drug candidates.

Given the interest in pyridazine-containing compounds as anticancer, anti-inflammatory, and antimicrobial agents, **3-Ethynyl-6-methylpyridazine** represents a valuable and versatile building block for the exploration of new chemical space in drug discovery programs.<sup>[12][13]</sup>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. 77778-20-2|3-Ethynyl-6-methyl-pyridazine|BLD Pharm [bldpharm.com]
- 4. 3-Ethynyl-6-methyl-pyridazine\_77778-20-2\_Hairui Chemical [hairuichem.com]
- 5. 3-ethynyl-6-methylpyridazine | CAS:77778-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. mdpi.org [mdpi.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Ethynyl-6-methylpyridazine for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338754#commercial-availability-and-purity-of-3-ethynyl-6-methylpyridazine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)